(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
Description
This compound is a structurally complex enenitrile derivative featuring:
- A benzenesulfonyl group at the 2-position.
- A (2,5-dimethylphenyl)amino substituent and a (2,5-dimethylphenyl)methylsulfanyl group at the 3-position.
- A nitrile functional group conjugated to the double bond.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,5-dimethylanilino)-3-[(2,5-dimethylphenyl)methylsulfanyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S2/c1-18-10-12-20(3)22(14-18)17-31-26(28-24-15-19(2)11-13-21(24)4)25(16-27)32(29,30)23-8-6-5-7-9-23/h5-15,28H,17H2,1-4H3/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXETGXKWYUBW-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[(2,5-dimethylphenyl)amino]-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}prop-2-enenitrile represents a complex organic molecule with potential biological significance. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antibacterial properties. For instance, derivatives of sulfonamides have been effective against various bacterial strains due to their ability to inhibit folate synthesis in bacteria.
- Anticancer Potential : The presence of the prop-2-enenitrile group is associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
- Anti-inflammatory Effects : Compounds with benzenesulfonyl groups are often investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
A study conducted on sulfonamide derivatives revealed that compounds similar to (2E)-2-(benzenesulfonyl)-3-[(2,5-dimethylphenyl)amino]-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}prop-2-enenitrile exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .
Anticancer Activity
In vitro studies on analogs of this compound demonstrated potent cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values were reported in the low micromolar range (approximately 5–15 µM), indicating strong potential for further development as an anticancer agent .
Anti-inflammatory Properties
Research has shown that similar compounds can significantly reduce inflammation markers in vitro. For example, a study involving the inhibition of COX-1 and COX-2 enzymes indicated that these compounds could effectively lower prostaglandin levels, which are crucial mediators in inflammatory responses .
The biological activities of (2E)-2-(benzenesulfonyl)-3-[(2,5-dimethylphenyl)amino]-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}prop-2-enenitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely interacts with enzymes involved in bacterial folate metabolism.
- Cell Cycle Arrest : The prop-2-enenitrile component may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory pathways.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Benzenesulfonyl Group : This is typically achieved by reacting benzene with sulfur trioxide to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.
- Introduction of the Nitrile Group : The nitrile can be introduced through reactions involving aldehydes or ketones.
- Coupling Reactions : The final product is formed by coupling the benzenesulfonyl chloride with the appropriate amine and nitrile under basic conditions.
Anticancer Activity
Research has indicated that compounds with similar structural features to (2E)-2-(benzenesulfonyl)-3-[(2,5-dimethylphenyl)amino]-3-{[(2,5-dimethylphenyl)methyl]sulfany}prop-2-enenitrile exhibit significant cytotoxic effects against various cancer cell lines. The presence of the sulfonamide and nitrile functionalities may enhance their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
Neurological Disorders
There is emerging evidence that benzenesulfonamide derivatives can act as therapeutic agents for sodium channel-mediated diseases such as epilepsy. These compounds may modulate ion channel activity, thus influencing neuronal excitability and providing potential treatment avenues for seizure disorders . The specific interactions of this compound with voltage-gated sodium channels warrant further investigation.
Antimicrobial Properties
Compounds containing sulfonamide groups have historically been known for their antimicrobial properties. Preliminary studies suggest that (2E)-2-(benzenesulfonyl)-3-[(2,5-dimethylphenyl)amino]-3-{[(2,5-dimethylphenyl)methyl]sulfany}prop-2-enenitrile may possess similar activities against certain bacterial strains . This opens up possibilities for its use in developing new antibiotics.
Case Study 1: Anticancer Evaluation
A study conducted on derivatives of sulfonamide compounds demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the disruption of metabolic pathways critical for cancer cell survival .
Case Study 2: Sodium Channel Modulation
Research published in the Annual Review of Pharmacology and Toxicology highlighted the role of sulfonamide compounds in modulating sodium channels, showcasing their potential in treating epilepsy . This aligns with findings regarding the structural similarities between these compounds and those used in current epilepsy medications.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Similarity vs. For instance, minor substituent changes (e.g., bromine vs. methyl groups) can drastically alter solubility, toxicity, or target selectivity.
- Data Gaps: No direct experimental data (e.g., IC₅₀, LogP, or toxicity profiles) for the primary compound were found in the provided evidence. Comparisons remain theoretical, relying on extrapolation from structural analogs.
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
A multi-step synthesis approach is advised, involving sulfonylation of the enenitrile backbone followed by sequential amination and sulfanyl group introduction. Key intermediates should be purified via reverse-phase HPLC, with reaction progress monitored by TLC and FTIR spectroscopy. Similar methodologies for structurally related compounds emphasize the use of controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to avoid side reactions .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and functional groups. Thermal stability should be assessed via differential scanning calorimetry (DSC), while X-ray crystallography (as in ) can resolve stereochemical ambiguities . For purity, combine HPLC with UV-Vis detection (λ = 254 nm) and elemental analysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Cytotoxicity can be screened via MTT assays in cancer cell lines, with IC50 values calculated using nonlinear regression. Reference ’s approach for analogous nitrile derivatives .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data for this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can optimize the molecular geometry and predict NMR chemical shifts, which are cross-validated against experimental data. For spectral contradictions (e.g., NOESY vs. X-ray), molecular dynamics simulations (AMBER or GROMACS) can model conformational flexibility . highlights successful DFT-experimental correlations for sulfonate derivatives .
Q. What experimental design is optimal for assessing environmental persistence and bioaccumulation?
Q. How can researchers investigate the compound’s interaction with biological targets at atomic resolution?
Perform molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases from the PDB). Validate predictions via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff). For allosteric effects, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
Q. What strategies address contradictions between in vitro and in vivo efficacy data?
Implement a pharmacokinetic-pharmacodynamic (PK-PD) modeling framework:
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes).
- Use PBPK models to extrapolate in vitro IC50 to effective in vivo doses.
- Cross-reference with ’s ecological risk assessment framework to contextualize bioavailability .
Methodological Guidance
Q. How should researchers design multi-disciplinary studies to evaluate this compound’s bioactivity and environmental impact?
Adopt a split-plot experimental design (as in ) with hierarchical factors:
Q. What advanced spectroscopic techniques are recommended for characterizing reactive intermediates during synthesis?
Time-resolved FTIR or Raman spectroscopy can capture transient species. For radical intermediates, employ electron paramagnetic resonance (EPR) spectroscopy. ’s crystallographic workflow is adaptable for trapping intermediates via cryogenic techniques .
Data Interpretation & Reporting
Q. How can researchers ensure methodological rigor when publishing contradictory findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
